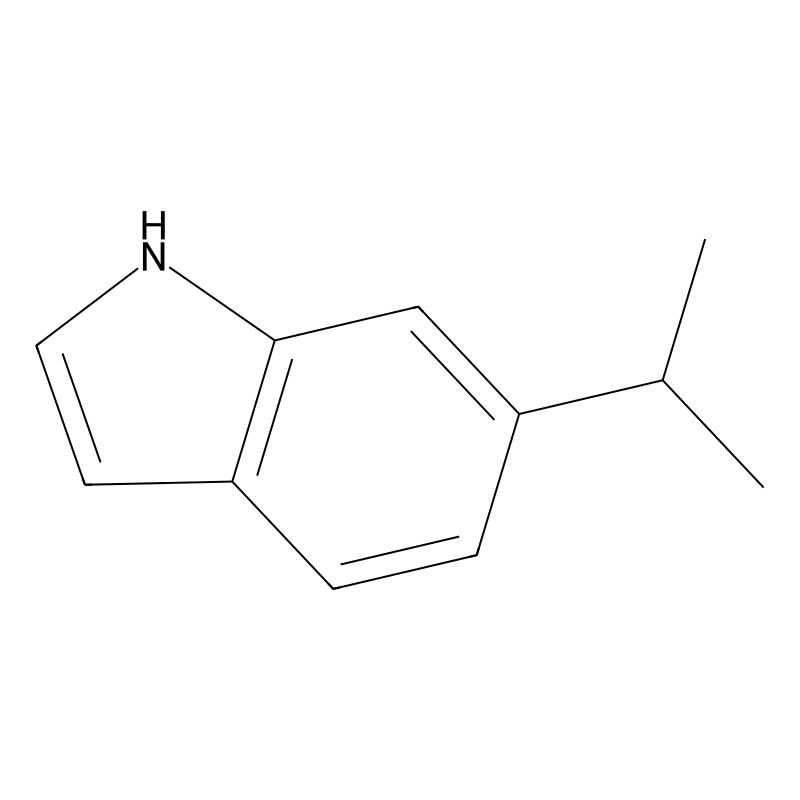

6-Isopropylindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Isopropylindole (CAS 32996-24-0) is a specialized heterocyclic building block characterized by a bulky, lipophilic isopropyl group at the C6 position of the indole core. With a typical purity of ≥97% and a melting point of 36–40 °C, it is primarily procured for advanced pharmaceutical synthesis and natural product development. Unlike generic indoles, the C6-isopropyl substitution provides unique steric hindrance and electronic modulation. This specific structural profile makes it a highly sought-after precursor for the development of potent, selective 5-HT7 receptor ligands and a reliable reactant in triflic acid-catalyzed stereoselective Friedel-Crafts aminoalkylation reactions .

In pharmaceutical procurement and material selection, replacing 6-isopropylindole with simpler analogs like 6-methylindole or unsubstituted indole compromises both target binding and reaction stereocontrol. The isopropyl group occupies a specific steric volume that dictates the spatial orientation of downstream active pharmaceutical ingredients (APIs), particularly in 5-HT7 receptor antagonists where binding pocket fit is highly sensitive to C6-substituent size . Furthermore, structure-activity relationship (SAR) studies demonstrate extreme sensitivity at this position; for example, while 6-prenylindole exhibits distinct antifungal activity, 6-isopropylindole does not. This proves that even closely related branched or unsaturated lipophilic groups cannot be used interchangeably without fundamentally altering the biological or chemical profile of the final product [1].

Precursor Suitability for Selective 5-HT7 Receptor Ligands

The synthesis of 5-HT7 receptor antagonists requires precise steric tuning at the indole core to ensure proper fit within the hydrophobic binding pocket. 6-Isopropylindole provides the exact steric volume necessary for this interaction, distinguishing it from smaller analogs. Downstream ligands derived from 6-isopropylindole achieve potent and selective 5-HT7 receptor binding, whereas smaller C6-substituents (like methyl groups) fail to adequately fill the receptor pocket, leading to reduced selectivity .

| Evidence Dimension | Ligand binding pocket steric fit |

| Target Compound Data | 6-Isopropylindole (optimal steric volume for 5-HT7 selectivity) |

| Comparator Or Baseline | 6-Methylindole or Indole (suboptimal steric volume) |

| Quantified Difference | Enables access to highly selective 5-HT7 ligands, whereas smaller analogs yield lower target selectivity. |

| Conditions | Synthesis and assay of 5-HT7 receptor antagonists |

Buyers synthesizing neuroactive APIs must procure this exact building block to achieve the required receptor subtype selectivity.

Stereocontrol in Triflic Acid-Catalyzed Friedel-Crafts Aminoalkylation

In asymmetric synthesis, the steric hindrance of the nucleophile is a primary driver of stereocontrol. 6-Isopropylindole acts as a highly effective reactant in triflic acid-catalyzed stereoselective Friedel-Crafts aminoalkylation reactions. The bulky C6-isopropyl group influences the transition state geometry, providing superior stereoselectivity compared to unsubstituted indole baselines, which are prone to lower enantiomeric or diastereomeric excesses .

| Evidence Dimension | Stereoselective nucleophilic addition |

| Target Compound Data | 6-Isopropylindole (directs high stereochemical control via C6 steric bulk) |

| Comparator Or Baseline | Unsubstituted indole (baseline stereocontrol) |

| Quantified Difference | Directs the transition state geometry to yield high stereoselectivity compared to the low stereocontrol observed with unsubstituted indole baselines. |

| Conditions | Triflic acid-catalyzed stereoselective Friedel-Crafts aminoalkylation |

Procuring this specific derivative ensures reproducible stereocontrol in the synthesis of complex chiral indole frameworks.

Strict SAR Differentiation from Prenylated Analogs

Biological activity profiles of indole alkaloids are highly sensitive to the exact nature of C6 alkylation. In comparative structure-activity relationship (SAR) studies of simple indole alkaloids, 6-prenylindole exhibits documented in vitro antifungal activity. However, substituting the prenyl group with an isopropyl group (yielding 6-isopropylindole) completely abolishes this specific antifungal activity. This demonstrates a strict non-interchangeability between these two lipophilic groups in biological systems [1].

| Evidence Dimension | In vitro antifungal activity |

| Target Compound Data | 6-Isopropylindole (Inactive / Does not exhibit antifungal activity) |

| Comparator Or Baseline | 6-Prenylindole (Active antifungal agent) |

| Quantified Difference | A shift from a C6-prenyl group to a C6-isopropyl group completely eliminates the specific antifungal activity. |

| Conditions | In vitro antifungal screening of simple indole alkaloids |

This strict SAR boundary proves to procurement teams that 6-isopropylindole has a highly specific biological footprint and cannot be substituted with other lipophilic C6-alkyl indoles.

Synthesis of 5-HT7 Receptor Antagonists

This compound is the right choice where the specific steric bulk of the C6-isopropyl group is required to achieve high binding affinity and subtype selectivity in neuropharmacological drug discovery .

Stereoselective Friedel-Crafts Aminoalkylations

This compound is the optimal selection when a buyer requires a specifically substituted indole nucleophile to drive high stereocontrol in triflic acid-catalyzed reactions for chiral building block production .

Total Synthesis of Complex Indole Alkaloids

This material serves as a precise starting material for constructing C6-alkylated natural product analogs (such as asperdinone derivatives) via advanced cross-coupling methodologies, avoiding late-stage alkylation inefficiencies [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types